2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine-like compounds involves intricate nucleophilic substitution reactions and catalyzed processes. For example, the preparation of related nitrogen-containing heterocycles has been achieved through nucleophilic substitution reactions followed by Suzuki reactions, demonstrating the complexity and precision required in synthesizing such molecules (Lan Jin et al., 2023).
Molecular Structure Analysis
The molecular structure of these compounds has been thoroughly investigated through various spectroscopic methods, including MS, 1H NMR, 13C NMR, and infrared spectroscopy, complemented by single-crystal X-ray diffraction. Advanced computational methods like DFT calculations further elucidate their optimized crystal structures, providing insights into their geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMO), and characteristic vibrational absorption bands (Lan Jin et al., 2023).
Chemical Reactions and Properties
The reactivity of such pyridine derivatives often involves metal-free catalysis, as seen in the amide bond formation from thioacids and amines at room temperature. This showcases their utility in organic synthesis, allowing for the creation of a wide array of compounds under mild conditions (S. Samanta et al., 2020).
Physical Properties Analysis
Analyzing the physical properties of these compounds involves studying their thermal stability, solubility, and crystalline behavior. For instance, novel polyimides derived from related pyridine-containing monomers have shown to possess excellent thermal stability, solubility in aprotic solvents, and mechanical strength, indicating the significance of the pyridine moiety in determining the physical properties of polymeric materials (Xiaolong Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine and related compounds can be characterized by their reactivity towards various reagents and conditions. The ability to undergo cycloadditions, as well as participate in complex formation and metal coordination, highlights the versatility and reactivity of the pyridine and pyrrolidine moieties in these molecules. For example, the cycloaddition reactions involving related pyridine derivatives underscore their potential in synthesizing complex molecular architectures efficiently (R. Hoogenboom et al., 2006).
Scientific Research Applications
Chemical Synthesis and Catalysis
Compounds similar to "2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine" have been utilized in the development of organocatalytic processes. For example, silica-supported 5-(pyrrolidin-2-yl)tetrazole has been developed for environmentally benign continuous-flow aldol reactions, indicating the potential of pyrrolidine derivatives in catalysis and organic synthesis (Bortolini et al., 2012). Such advancements highlight the role of pyrrolidine derivatives in enhancing reaction efficiencies and selectivities under mild conditions.
Biological Activity and Drug Design
Tetramic acid compounds, which include pyrrolidine derivatives, have been identified for their diverse bioactivities. Research indicates that these compounds, derived from marine and terrestrial organisms, exhibit promising biological activities (Jiang et al., 2020). This suggests the relevance of pyrrolidine derivatives in drug discovery and medicinal chemistry, particularly in the search for new bioactive compounds with potential therapeutic applications.
Material Science and Coordination Chemistry
In the field of material science, pyridine and pyrrolidine derivatives have been explored for the synthesis of novel materials. For instance, tetranuclear zinc(II) carbamato complexes with pyrrolidino substituents have been synthesized, demonstrating the structural versatility and potential application of these compounds in the development of new materials with specific chemical properties (McCowan et al., 2002).
Anticancer Research
The synthesis and evaluation of novel compounds, including pyrrolidine derivatives, for their anticancer activity represent a significant area of research. Compounds containing pyrrolidine units have been assessed against various cancer cell lines, showing selective activity and highlighting the potential of these molecules in anticancer drug development (Almansour et al., 2014).
properties
IUPAC Name |
2,3,4,6-tetradeuterio-5-pyrrolidin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/i1D,3D,5D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKUKUCHPMASKF-DNZPNURCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478556 | |
Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetradeuterio-5-pyrrolidin-2-ylpyridine | |
CAS RN |
66148-18-3 | |
Record name | 3-(Pyrrolidin-2-yl)(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 66148-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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